N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide
Description
N-[(5E)-5-(4-Bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide (CAS: 1332879-52-3) is a sulfonamide-derived heterocyclic compound with a molecular formula of C20H13BrN2O3S2 and a molecular weight of 473.36 g/mol . The structure comprises a 1,3-thiazole-4-one core substituted with a 4-bromobenzylidene group at the 5-position and a naphthalene-1-sulfonamide moiety at the 2-position. This compound is stored at -20°C to ensure stability, with hazard warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Properties
Molecular Formula |
C20H13BrN2O3S2 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(NE)-N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12+ |
InChI Key |
CGDLWHGPJPVPDU-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)Br)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Origin of Product |
United States |
Preparation Methods
Key Factors Influencing Yield and Purity
Challenges
- Stereochemical Control : Ensuring exclusive E -isomer formation requires strict anhydrous conditions.
- Sulfonamide Stability : The product is hygroscopic; storage at −20°C under nitrogen is recommended.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 50–55 | ≥95 | High stereochemical control |
| One-Pot Approach | 40–45 | 85–90 | Reduced purification steps |
The stepwise method remains superior for large-scale synthesis due to reproducibility and ease of characterization.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the bromobenzylidene moiety.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may feature alcohol or amine functionalities.
Substitution: Substituted products will vary depending on the nucleophile used.
Scientific Research Applications
N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-containing heterocycles, which are known for diverse pharmacological properties. Below is a detailed comparison with analogous compounds based on structural motifs, substituent effects, and inferred properties:
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Bromine’s electronegativity may improve binding affinity in enzyme active sites.
- Polar Functional Groups : Compounds with morpholinyl () or thiadiazole () substituents may exhibit improved solubility due to hydrogen-bonding capabilities, contrasting with the target compound’s relatively hydrophobic naphthalene group.
Research Findings and Gaps
Structural Analysis Tools
Biological Activity
N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the class of naphthalene sulfonamides, which are known for their diverse biological activities. Its structure includes a naphthalene sulfonamide moiety coupled with a thiazole derivative, which is believed to contribute to its pharmacological properties.
Molecular Formula: C18H15BrN2O2S
Molecular Weight: 397.29 g/mol
CAS Number: Not specified in the literature reviewed.
Research indicates that naphthalene sulfonamides can act as inhibitors of various enzymes and proteins involved in metabolic processes. For instance, they have been identified as selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), which plays a crucial role in metabolic diseases like diabetes and atherosclerosis. The binding affinity of certain derivatives has been shown to be comparable or superior to established inhibitors like BMS309403 .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of naphthalene sulfonamide derivatives. These compounds have demonstrated significant antibacterial effects against various strains of bacteria. For example, a study on related compounds indicated that they could inhibit bacterial growth effectively, highlighting their potential as new antibacterial agents .
Cytotoxicity and Apoptosis Induction
In cancer research, naphthalene sulfonamides have shown promise in inducing apoptosis in cancer cell lines. A related compound was reported to increase the percentage of apoptotic cells significantly when tested on MDA-MB-231 breast cancer cells . This suggests that modifications in the naphthalene sulfonamide structure can enhance its anticancer properties.
Carbonic Anhydrase Inhibition
Naphthalene sulfonamides have also been studied for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX. This enzyme is implicated in various pathophysiological conditions, including cancer. The IC50 values for some derivatives ranged from 10.93 to 25.06 nM for CA IX inhibition, indicating high potency and selectivity .
Case Studies
- Study on FABP4 Inhibition : A comprehensive study utilized structure-based design to develop naphthalene sulfonamide derivatives as FABP4 inhibitors. The binding studies revealed a favorable interaction with the protein's active site, suggesting therapeutic potential for metabolic disorders .
- Anticancer Activity : A series of experiments demonstrated that specific naphthalene sulfonamide derivatives could induce significant apoptosis in cancer cell lines, with cellular uptake studies confirming effective delivery into the cells .
Data Tables
| Activity | Compound | IC50 Value (nM) | Remarks |
|---|---|---|---|
| FABP4 Inhibition | N-[4-bromobenzylidene] derivative | < 50 | Selective and potent |
| CA IX Inhibition | Naphthalene sulfonamide | 10.93 - 25.06 | High selectivity over CA II |
| Cytotoxicity (MDA-MB-231) | Various derivatives | Significant increase | Induces apoptosis |
Q & A
Q. Table 1: Synthetic Protocol
| Component | Role | Amount (mmol) | Solvent |
|---|---|---|---|
| 4-Bromobenzaldehyde | Aldehyde component | 1 | Glacial acetic acid |
| 2-Thioxothiazolidin-4-one | Thiazolidinone core | 1 | - |
| Sodium acetate | Catalyst | 1 | - |
Which spectroscopic methods validate its structure?
Structural confirmation relies on:
- 1H/13C NMR : Assign proton environments (e.g., benzylidene CH, thiazole protons) and carbon types (e.g., carbonyl C=O at ~170 ppm).
- IR : Peaks for C=O (1670–1700 cm⁻¹), S=O (1130–1150 cm⁻¹), and C-Br (550–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns .
What safety protocols are critical during handling?
Refer to hazard codes from analogous sulfonamide-thiazole hybrids:
- PPE : Gloves (P280), goggles (P282), and respiratory protection (P284) if dust forms.
- Ventilation : Use fume hoods (P271) to avoid inhalation (P260).
- Waste Management : Prevent environmental release (P273) .
Advanced Research Questions
How can reaction yield be optimized using Design of Experiments (DoE)?
Apply DoE to screen variables:
Q. Table 2: DoE Parameters
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Stoichiometry | 1:1 – 1:1.2 | 1:1.1 |
| Reaction Time | 4–10 hrs | 7 hrs |
How do computational methods predict its bioactivity?
- DFT Calculations : B3LYP/6-31G* basis sets analyze HOMO-LUMO gaps (electron transfer) and Molecular Electrostatic Potential (MEP) for nucleophilic/electrophilic sites.
- Molecular Docking : Simulate binding to targets (e.g., cannabinoid receptors) using AutoDock Vina. Studies on pyrazole-carboxamide analogs show IC₅₀ correlations with docking scores .
How to resolve contradictions in reported biological activities?
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Control Variables : Standardize solvent (DMSO concentration ≤0.1%), pH, and temperature.
- Meta-Analysis : Compare datasets from ’s pharmacological studies (e.g., angiotensin II vs. LTB4 receptor assays) .
What role does the sulfonamide group play in target binding?
The sulfonamide moiety enhances:
- Hydrogen Bonding : Interaction with active-site residues (e.g., Ser/Thr kinases).
- Solubility : Polar group improves aqueous solubility for in vitro assays.
- Stability : Resonance stabilization reduces metabolic degradation, as seen in benzenesulfonic acid derivatives .
How is X-ray crystallography used for structural elucidation?
Q. Table 3: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R Factor | 0.051 |
| Bond Angle (C-S-C) | 92.3° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
